3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of benzylideneamine with a propyl-substituted imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug with an imidazole moiety.
Uniqueness
3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structural features and the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820220-11-9 |
---|---|
Molecular Formula |
C14H20IN3 |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
N-[3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propyl]-1-phenylmethanimine;iodide |
InChI |
InChI=1S/C14H19N3.HI/c1-16-10-11-17(13-16)9-5-8-15-12-14-6-3-2-4-7-14;/h2-4,6-7,10-12H,5,8-9,13H2,1H3;1H |
InChI Key |
GOLWCLQQBNAHHB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCN=CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.